molecular formula C9H7NO2S B3367463 2-[(4-Cyanophenyl)sulfanyl]acetic acid CAS No. 17893-44-6

2-[(4-Cyanophenyl)sulfanyl]acetic acid

Cat. No.: B3367463
CAS No.: 17893-44-6
M. Wt: 193.22 g/mol
InChI Key: KUQOJEIRBXLJNM-UHFFFAOYSA-N
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Description

2-[(4-Cyanophenyl)sulfanyl]acetic acid is a sulfur-containing acetic acid derivative with a 4-cyanophenyl substituent. Its structure combines a sulfanyl (-S-) linker, a phenyl ring with a cyano (-CN) group at the para position, and a carboxylic acid (-COOH) moiety. The cyano group enhances electron-withdrawing properties, influencing acidity, solubility, and reactivity .

Properties

IUPAC Name

2-(4-cyanophenyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUQOJEIRBXLJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17893-44-6
Record name 2-[(4-cyanophenyl)sulfanyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Cyanophenyl)sulfanyl]acetic acid typically involves the reaction of 4-cyanothiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-cyanothiophenol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used include 4-cyanothiophenol, chloroacetic acid, and a base such as sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Cyanophenyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Acid chlorides or anhydrides are used for esterification, while amines are used for amidation.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-[(4-Cyanophenyl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Cyanophenyl)sulfanyl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with nucleophilic residues in proteins, while the cyanophenyl group can participate in π-π interactions with aromatic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) 2-[(4-Nitrophenyl)sulfanyl]acetic Acid
  • Structure: Replaces the cyano (-CN) with a nitro (-NO₂) group.
  • Molecular Formula: C₈H₇NO₄S; Molecular Weight: 213.21 .
  • Key Differences: The nitro group is more electron-withdrawing than cyano, increasing the acidity of the acetic acid moiety.
(b) 2-[(4-Chlorophenyl)sulfanyl]acetic Acid
  • CAS : 3405-88-7; Molecular Formula : C₈H₇ClO₂S; Molecular Weight : 216.66 .
  • Key Differences: Chlorine (-Cl) is less electron-withdrawing than cyano, leading to a weaker acid (higher pKa). The compound may have improved lipophilicity, enhancing membrane permeability in biological systems.
(c) 2-[(2-Cyano-4-methylphenyl)sulfanyl]acetic Acid
  • CAS: 1690462-99-7; Molecular Formula: C₁₀H₉NO₂S; Molecular Weight: 207.25 .

Functional Group Modifications on the Sulfur Atom

(a) 2-[(4-Cyanophenyl)methanesulfonyl]acetic Acid
  • CAS: 300700-05-4; Molecular Formula: C₁₀H₉NO₄S; Molecular Weight: 239.24 .
  • Key Differences : The sulfonyl (-SO₂-) group is more polar and electron-withdrawing than sulfanyl (-S-), significantly increasing acidity (lower pKa). This modification enhances stability in oxidative environments and utility as a leaving group in synthetic chemistry.
(b) 2-[4-(Cyclopropylsulfanyl)phenyl]acetic Acid
  • CAS : 868614-27-1; Molecular Formula : C₁₁H₁₂O₂S; Molecular Weight : 208.28 .
  • Key Differences: The cyclopropyl group adds steric bulk and ring strain, which may improve metabolic stability in pharmaceuticals. The electron-donating nature of the cyclopropyl group could reduce acidity compared to the cyano analog.

Complex Derivatives with Additional Functional Groups

(a) 2-[({[(2,4-Dichlorophenyl)methyl]carbamoyl}methyl)sulfanyl]acetic Acid
  • CAS: 338421-43-5; Molecular Formula: C₁₁H₁₁Cl₂NO₃S; Molecular Weight: 308.18 .
  • Key Differences : Incorporates a dichlorophenyl group and an amide (-CONH-) linker. The dual chlorine atoms enhance lipophilicity and halogen bonding, while the amide group introduces hydrogen-bonding sites, making this compound suitable for targeting protein receptors.
(b) 2-({4-[(4-Methoxyphenyl)methyl]-5-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic Acid
  • Molecular Formula : C₁₃H₁₅N₃O₃S; Molecular Weight : 293.34 .
  • Key Differences : The triazole ring and methoxy (-OCH₃) group add aromaticity and electron-donating effects. This structure is likely optimized for interactions with biological targets like enzymes or receptors.

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties
2-[(4-Cyanophenyl)sulfanyl]acetic acid 4-CN on phenyl, -S- linker C₉H₇NO₂S 193.22 High acidity, strong electron withdrawal
2-[(4-Nitrophenyl)sulfanyl]acetic acid 4-NO₂ on phenyl C₈H₇NO₄S 213.21 Stronger acidity than cyano analog
2-[(4-Chlorophenyl)sulfanyl]acetic acid 4-Cl on phenyl C₈H₇ClO₂S 216.66 Moderate acidity, lipophilic
2-[(4-Cyanophenyl)methanesulfonyl]acetic acid Sulfonyl (-SO₂-) group C₁₀H₉NO₄S 239.24 Oxidatively stable, very acidic
2-[4-(Cyclopropylsulfanyl)phenyl]acetic acid Cyclopropyl on sulfur C₁₁H₁₂O₂S 208.28 Steric hindrance, metabolic stability

Biological Activity

2-[(4-Cyanophenyl)sulfanyl]acetic acid is an organic compound with the molecular formula C9H7NO2S. It features a cyanophenyl group linked to a sulfanylacetic acid moiety, and has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-cyanothiophenol and chloroacetic acid under basic conditions. The process can be optimized for industrial production to enhance yield and purity. Key reactions include oxidation of the sulfanyl group and reduction of the nitrile group, which can lead to various derivatives useful in biological applications.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfanyl group can covalently bond with nucleophilic residues in proteins, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown significant inhibition of bacterial growth, particularly against gram-positive strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its effects on various cancer cell lines, demonstrating potential cytotoxicity. The compound's ability to induce apoptosis in cancer cells has been noted, likely through the modulation of apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating promising antibacterial activity.
  • Cytotoxicity in Cancer Cells : In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, with IC50 values around 30 µM after 48 hours.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
This compoundCyanophenyl sulfanyl acetic acidModerateYes
2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acidMethylated analogLowModerate
(4-Carbamoyl-2-nitrophenylsulfanyl) acetic acidNitro-substituted analogModerateHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(4-Cyanophenyl)sulfanyl]acetic acid
Reactant of Route 2
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